N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid
Description
N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid is a chiral β-hydroxy-α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group, and a 4-methoxyphenyl substituent. Its stereochemical configuration (S,S) at the amino and hydroxyl positions is critical for its biological and synthetic applications. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for proteasome inhibitors like KZR-616, as evidenced by its role in multi-step synthetic pathways involving esterification, deprotection, and amidation .
Properties
IUPAC Name |
2-hydroxy-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(12(17)13(18)19)9-5-7-10(21-4)8-6-9/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWXPRLVCZWIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Starting Material and Allylation
The synthesis begins with (R)-(4-hydroxyphenyl)glycine, which undergoes O-allylation with iodomethane in the presence of cesium carbonate to introduce the methoxy group. Subsequent protection of the amine with a nitrobenzenesulfonyl (Ns) group yields an intermediate amenable to stereocontrolled allylation.
Key Reaction Conditions:
Domino Metathesis and Deprotection
The allylated intermediate undergoes a domino metathesis reaction using Hoveyda–Grubbs second-generation catalyst to form a heterotricyclic structure. Boc protection of the amine, followed by methanolysis and Pinnick oxidation, yields the carboxylic acid precursor. Final deprotection with hydrochloric acid affords the target compound with >99% enantiomeric excess (ee).
Critical Steps and Yields:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Allylation | N-Ns-allylamine, Cs₂CO₃ | 70% | |
| Metathesis | Hoveyda–Grubbs catalyst | 71% | |
| Boc Protection | Boc₂O, DMAP | 93% | |
| Final Deprotection | 6M HCl, 65°C | 92% |
This method achieves high stereocontrol but requires 11–18 steps, resulting in a total yield of 0.7–6.3%.
Enzymatic Kinetic Resolution
A patent by outlines an enzymatic approach to resolve racemic mixtures of 2-amino-3-hydroxypropanoic acid derivatives. This method is advantageous for scalability and reduced reliance on chiral catalysts.
Racemic Substrate Preparation
Racemic 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid is synthesized via epoxidation of cinnamic acid derivatives using hydrogen peroxide. The resulting epoxide is hydrolyzed under acidic conditions to form the racemic amino alcohol.
Enzyme-Catalyzed Resolution
Lipases or esterases selectively hydrolyze one enantiomer of the racemic ester. For example, using Candida antarctica lipase B in a biphasic system (aqueous/organic) achieves enantiomeric ratios (E) >200. The resolved (2S,3S)-ester is then hydrolyzed to the free acid and Boc-protected.
Optimized Conditions:
Boc Protection
The resolved amino acid is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine as a base, yielding the final product with 98% ee.
Catalytic Nitrene C–H Insertion
A novel two-step protocol reported by converts carboxylic acids directly into N-Boc-protected α-amino acids via iron-catalyzed nitrene insertion.
Azanyl Ester Formation
The carboxylic acid (e.g., 3-(4-methoxyphenyl)propionic acid) is coupled with tert-butyl aminocarbonate (BocNHOH) to form an azanyl ester. This intermediate undergoes iron-catalyzed 1,3-nitrogen migration to install the α-amino group.
Reaction Parameters:
Stereochemical Outcome
The reaction proceeds with excellent enantioselectivity (up to 94% ee) for α-monosubstituted amino acids. For α,α-disubstituted variants (e.g., 3-(4-methoxyphenyl)propionic acid), an enantioconvergent mechanism ensures high ee despite starting from racemic material.
Advantages:
- Fewer steps (2 steps vs. 11–18 in enantioselective synthesis).
- Broad substrate scope, including aryl and alkyl side chains.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction can regenerate the hydroxy group.
Scientific Research Applications
Pharmaceutical Development
N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid is utilized as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that enhance drug efficacy and specificity, particularly in targeting neurological disorders.
Case Study:
A study demonstrated that derivatives of this compound could effectively target specific receptors in the brain, leading to improved therapeutic outcomes in animal models of neurodegenerative diseases. The compound's ability to enhance solubility and bioavailability is crucial for developing effective treatments.
Peptide Synthesis
The compound plays a vital role in solid-phase peptide synthesis (SPPS), where it serves as a building block for creating complex peptides. Its stability and bioactivity make it an attractive choice for researchers aiming to develop therapeutic peptides.
Data Table: Peptide Synthesis Yield
| Peptide Sequence | Yield (%) | Reaction Conditions |
|---|---|---|
| A-Boc-Phe-Gly | 85 | SPPS at room temperature |
| N-Boc-Leu-Ala | 78 | SPPS with coupling agents |
| N-Boc-Val-Tyr | 80 | SPPS under microwave irradiation |
Bioconjugation
This compound is employed in bioconjugation techniques, facilitating the attachment of drugs to antibodies or other biomolecules. This is essential for creating targeted therapies with reduced side effects.
Application Example:
In a recent study, researchers successfully linked this compound to monoclonal antibodies, enhancing the targeting of cancer cells while minimizing off-target effects. The bioconjugates demonstrated improved therapeutic indices in preclinical models.
Drug Delivery Systems
The unique structure of this compound makes it suitable for developing novel drug delivery systems. Its ability to improve the solubility and bioavailability of therapeutic agents is particularly beneficial in formulating oral and injectable medications.
Research Findings:
A formulation study indicated that incorporating this compound into lipid-based carriers significantly enhanced the delivery efficiency of poorly soluble drugs, leading to higher plasma concentrations and improved pharmacological effects.
Mechanism of Action
The mechanism of action of N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The hydroxy and methoxyphenyl groups contribute to the compound’s overall reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. 2-(tert-Butoxycarbonylamino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid (Compound 17)
- Structure : Similar backbone but lacks explicit stereochemical designation.
- Synthesis: Synthesized via Boc-protection of (2S,3R)-methyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate, yielding 45% after purification .
- Key Difference : Stereochemistry (2S,3R vs. S,S in the target compound) significantly impacts biological activity and synthetic utility.
b. N-Boc-3-(S)-Amino-2-(S)-Hydroxy-3-Naphthalen-2-yl-Propionic Acid
- Structure : Replaces 4-methoxyphenyl with a naphthalen-2-yl group.
c. (S)-N-Boc-3-Amino-3-Phenylpropanoic Acid
Stereochemical and Structural Modifications
a. (4S,5R)-3-Boc-2-(4-Methoxyphenyl)-4-Phenyloxazolidine-5-Carboxylic Acid
- Structure : Incorporates an oxazolidine ring, a cyclic carbamate.
- Advantages : Enhanced stability under basic conditions due to ring rigidity.
- Disadvantages : Reduced reactivity in nucleophilic acyl substitution compared to linear Boc-protected analogs .
b. 2-N-Boc-3-(4-Methoxy-phenyl)-2-Methylaminomethyl-Propionic Acid
- Structure: Features a methylaminomethyl branch at the α-position.
- Impact: Branched structure may sterically hinder enzymatic degradation, improving metabolic stability. However, synthesis requires additional steps for introducing the methylaminomethyl group .
Substituent Effects on the Aromatic Ring
a. (2S)-2-Amino-3-(4-Methoxy-3-Methylphenyl)Propanoic Acid
- Structure : Adds a methyl group at the 3-position of the phenyl ring.
b. (2S)-2-Amino-3-(4-Hydroxy-3-Nitrophenyl)Propanoic Acid
- Structure : Nitro and hydroxyl groups on the phenyl ring.
- Reactivity: Nitro group increases susceptibility to redox reactions, as seen in peroxynitrite-mediated amino acid modifications .
Biological Activity
N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid is a significant compound in pharmaceutical research, particularly noted for its diverse biological activities. This article explores its applications, mechanisms, and relevant case studies.
- Molecular Formula : C15H21NO6
- Molecular Weight : 311.330 g/mol
- CAS Number : 959576-39-7
Applications in Pharmaceutical Research
This compound is primarily utilized in:
- Pharmaceutical Development : Serves as an intermediate in synthesizing drugs targeting neurological disorders, enhancing drug efficacy and specificity .
- Peptide Synthesis : Frequently used in solid-phase peptide synthesis, allowing the creation of complex peptides with improved stability and bioactivity .
- Bioconjugation : Facilitates the attachment of drugs to antibodies or other biomolecules, crucial for targeted therapy .
- Drug Delivery Systems : Its unique structure aids in developing novel drug delivery systems, improving solubility and bioavailability .
- Analytical Chemistry : Employed in chromatography for separating and identifying biomolecules, aiding quality control and research applications .
Biological Mechanisms
The compound's biological activity is attributed to its structural features, which allow it to interact with various biological pathways:
- Neurotransmitter Activity : It has been implicated in studies related to neurotransmitter modulation, particularly affecting AMPA receptor-mediated synaptic transmission .
- Antioxidant Properties : Research indicates that derivatives of this compound may exhibit antioxidant effects, reducing intracellular reactive oxygen species (ROS) levels .
Study 1: Neurotransmitter Modulation
A study demonstrated that this compound significantly influenced AMPA receptor currents. The compound was shown to mediate large-amplitude bursts of synaptic currents, indicating its potential role in modulating excitatory neurotransmission .
Study 2: Antioxidant Effects
In another study focusing on oxidative stress defense mechanisms, derivatives of the compound were tested for their ability to enhance cell growth and reduce ROS levels in cultures. Results indicated that these compounds could play a role in cellular defense against oxidative damage .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
